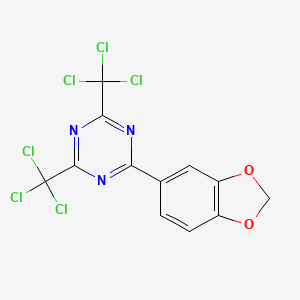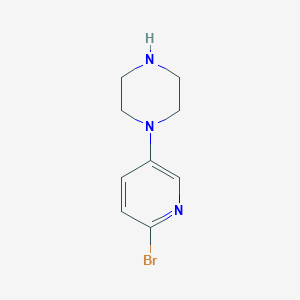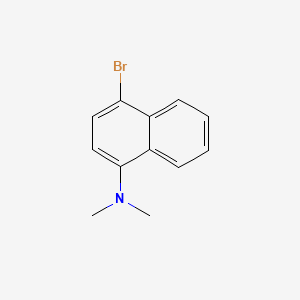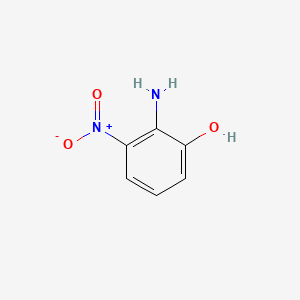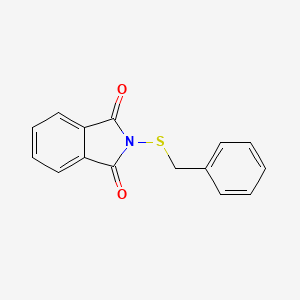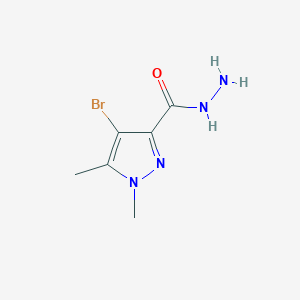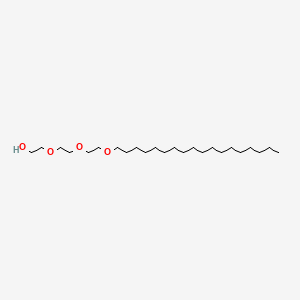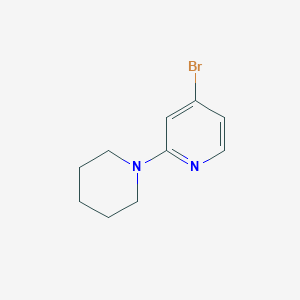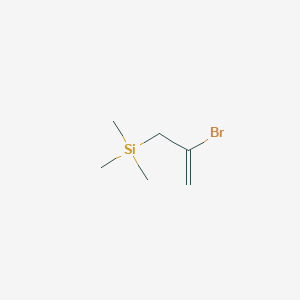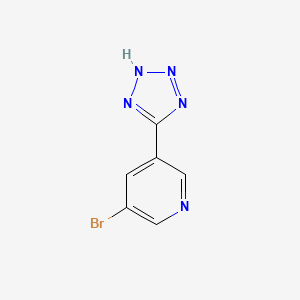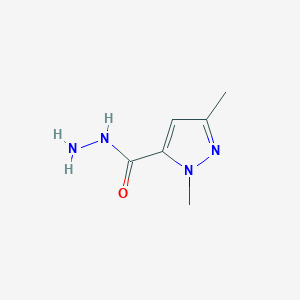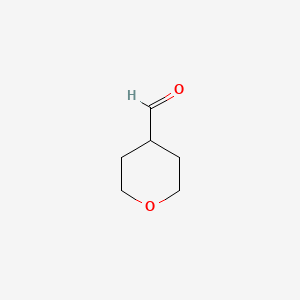
4-Formyltetrahydropyran
Vue d'ensemble
Description
4-Formyltetrahydropyran is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a heterocyclic compound containing a tetrahydropyran ring with a formyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Formyltetrahydropyran can be synthesized through the dehydrogenation of hydroxymethyltetrahydropyrans in the presence of copper, silver, and/or gold catalysts . The reaction typically involves heating the hydroxymethyltetrahydropyran in the presence of the catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic dehydrogenation processes. These methods are scalable and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Tetrahydropyran-4-carboxylic acid.
Reduction: Tetrahydropyran-4-methanol.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
4-Formyltetrahydropyran has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Formyltetrahydropyran involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
- Tetrahydro-2H-pyran-2-carbaldehyde
- Cyclohexanecarboxaldehyde
- Cyclopentanecarboxaldehyde
- Cyclopropanecarboxaldehyde
Comparison: 4-Formyltetrahydropyran is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Propriétés
IUPAC Name |
oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLGNJCMPWUZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433349 | |
| Record name | 4-Formyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-18-8 | |
| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for obtaining 4-Formyltetrahydropyrans?
A1: 4-Formyltetrahydropyrans can be synthesized through various methods. One approach utilizes 3-hydroxyalkyltriphenylphosphonium salts reacted with paraformaldehyde to form 6-methylene-1,3-dioxepanes. These intermediates, when treated with trimethylsilyl trifluoromethanesulfonate and N,N-diisopropylethylamine, yield the desired 4-formyltetrahydropyrans. [] Another method involves reacting 4-hydroxyalkyltriphenylphosphonium iodides with DBU and paraformaldehyde, leading to the formation of 3-methylenetetrahydropyrans. []
Q2: Have there been any studies on the three-dimensional structure of 4-Formyltetrahydropyrans?
A2: Yes, research has explored the three-dimensional structures of 2-alkyl-4-formyltetrahydropyrans. [] Additionally, investigations have delved into the steric structure of diastereomeric 2-alkyl-4-formyltetrahydropyrans. []
Q3: Are there any known applications of 4-Formyltetrahydropyrans in medicinal chemistry?
A3: While the provided research doesn't directly focus on the biological activity of 4-Formyltetrahydropyran itself, a study investigated substituted thiosemicarbazones of heterocyclic carboxaldehydes, including furfural, and their chelates with transition metal ions for antitumor activity. [] This research highlights the potential of utilizing this compound as a scaffold for developing novel compounds with biological activity.
Q4: What is the significance of introducing substituents, such as 4-alkoxybenzyl groups, to thiosemicarbazones of heterocyclic carboxaldehydes?
A4: Research suggests that incorporating a 4-alkoxybenzyl group into the 4-position of thiosemicarbazones derived from aromatic carboxaldehydes can significantly reduce toxicity and enhance antitumor activity. [] This finding led to exploring the synthesis and evaluation of Cu²⁺ chelates with thiosemicarbazones of furfural and 2,2-dimethyl-4-formyltetrahydropyran, incorporating 4-alkoxybenzyl groups as substituents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


